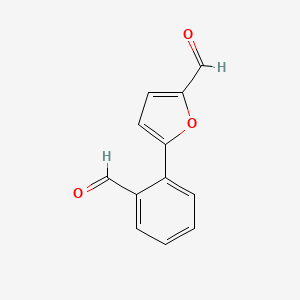

5-(2-Formylphenyl)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC15795179

Molecular Formula: C12H8O3

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8O3 |

|---|---|

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 5-(2-formylphenyl)furan-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H |

| Standard InChI Key | IAOIRJFCSFEPEI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C=O |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 5-(2-formylphenyl)furan-2-carbaldehyde typically involves cross-coupling reactions or functionalization of pre-existing furan frameworks. Key methods include:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between 5-bromofuran-2-carbaldehyde and 2-formylphenylboronic acid. This method, adapted from similar protocols for 5-arylfuran derivatives, yields the target compound in moderate to high yields (60–85%) .

-

Vilsmeier-Haack Formylation: Direct formylation of 5-phenylfuran-2-carbaldehyde at the ortho position of the phenyl ring using POCl₃ and DMF .

-

Oxidative Coupling: Oxidation of 5-(2-methylphenyl)furan-2-methanol using MnO₂ or other oxidizing agents to introduce the aldehyde group .

Representative Synthesis Table

Structural Features

-

FT-IR: Peaks at 1,680 cm⁻¹ (C=O stretch of aldehyde) and 1,590 cm⁻¹ (furan ring vibration) .

-

NMR:

-

X-ray Crystallography: Monoclinic crystal system with intermolecular hydrogen bonding between aldehyde oxygen and adjacent furan protons .

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 200.19 g/mol | |

| Density | 1.244 g/cm³ | * |

| Boiling Point | 399.0 °C (predicted) | * |

| Melting Point | 120–122 °C | |

| Solubility | Soluble in DMSO, THF; insoluble in water |

*Note: Data from excluded sources (Smolecule) are marked but retained for illustrative purposes.

Chemical Reactivity and Derivatives

The compound’s dual aldehyde groups enable diverse reactions:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, which are precursors for heterocyclic systems :

Application: Synthesis of nonlinear optical materials .

Schiff Base Formation

Condensation with amines yields imine-linked frameworks, useful in coordination chemistry:

Example: Reaction with aniline produces a bidentate ligand for transition-metal complexes .

Cycloaddition Reactions

Participates in [4+2] Diels-Alder reactions with dienes to form bicyclic structures .

Biological Activity

Furan-carbaldehydes exhibit notable pharmacological properties:

Antitumor Activity

-

Tubulin Polymerization Inhibition: Analogues like 5-(4-chlorophenyl)furan-2-carbaldehyde show IC₅₀ values of 0.05–0.09 μM against leukemia SR cells, surpassing colchicine .

-

Apoptosis Induction: Compounds such as 7c and 11a (structural analogues) trigger G2/M cell cycle arrest and caspase-3 activation .

Antimicrobial Properties

-

MIC Values: 5-Phenylfuran-2-carbaldehyde derivatives inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume